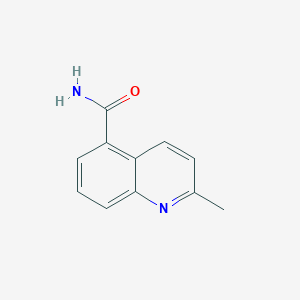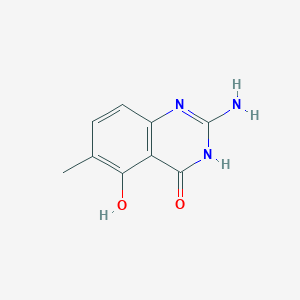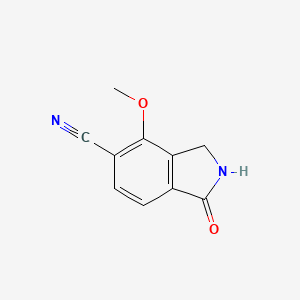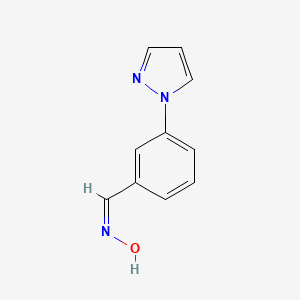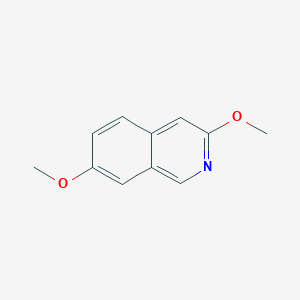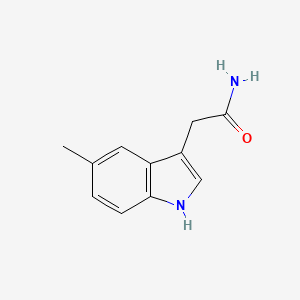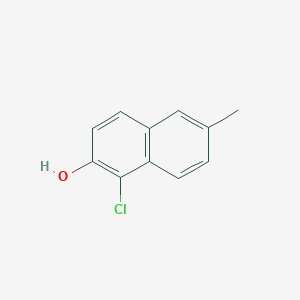
5-Methoxynaphthalene-1,4-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Methoxynaphthalene-1,4-diol is an organic compound belonging to the class of naphthalenes, which are characterized by two ortho-fused benzene rings
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxynaphthalene-1,4-diol typically involves the methoxylation of naphthalene derivatives. One common method includes the reaction of 1,4-dihydroxynaphthalene with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form quinones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of this compound can lead to the formation of corresponding hydroquinones. Sodium borohydride is a typical reducing agent used in such reactions.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, allowing for the introduction of various functional groups. Halogenation using bromine or chlorination using chlorine gas are common examples.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Bromine in the presence of a catalyst such as iron(III) bromide.
Major Products Formed:
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Halogenated derivatives.
科学的研究の応用
5-Methoxynaphthalene-1,4-diol has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 5-Methoxynaphthalene-1,4-diol involves its interaction with various molecular targets. In biological systems, it can act as an antioxidant by scavenging free radicals and protecting cells from oxidative damage. The compound may also inhibit certain enzymes, thereby modulating biochemical pathways.
類似化合物との比較
1,4-Dihydroxynaphthalene: Lacks the methoxy group, leading to different chemical properties and reactivity.
5-Hydroxynaphthalene-1,4-diol: Similar structure but with a hydroxyl group instead of a methoxy group.
Uniqueness: 5-Methoxynaphthalene-1,4-diol is unique due to the presence of the methoxy group, which influences its chemical reactivity and biological activity. This functional group can enhance the compound’s solubility and stability, making it more suitable for certain applications compared to its analogs.
特性
CAS番号 |
61836-37-1 |
|---|---|
分子式 |
C11H10O3 |
分子量 |
190.19 g/mol |
IUPAC名 |
5-methoxynaphthalene-1,4-diol |
InChI |
InChI=1S/C11H10O3/c1-14-10-4-2-3-7-8(12)5-6-9(13)11(7)10/h2-6,12-13H,1H3 |
InChIキー |
CUNNJVZTWBGSNE-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC2=C(C=CC(=C21)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




